![molecular formula C6H6N4O B1500387 Pyrimido[4,5-d]pyrimidin-4-ol, 3,4-dihydro- (9CI)](/img/structure/B1500387.png)
Pyrimido[4,5-d]pyrimidin-4-ol, 3,4-dihydro- (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimido[4,5-d]pyrimidin-4-ol, 3,4-dihydro- (9CI) is a heterocyclic compound that belongs to the class of pyrimido[4,5-d]pyrimidines These compounds are characterized by a bicyclic structure consisting of two fused six-membered rings containing nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimido[4,5-d]pyrimidin-4-ol, 3,4-dihydro- (9CI) can be achieved through various methods. One common approach involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc).
Another method involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3). This approach results in the formation of 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines .
Industrial Production Methods
Industrial production methods for Pyrimido[4,5-d]pyrimidin-4-ol, 3,4-dihydro- (9CI) are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
化学反応の分析
Types of Reactions
Pyrimido[4,5-d]pyrimidin-4-ol, 3,4-dihydro- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Substitution reactions at the nitrogen or carbon atoms of the pyrimidine ring can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimido[4,5-d]pyrimidines, oxo derivatives, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Pyrimido[4,5-d]pyrimidin-4-ol, 3,4-dihydro- (9CI) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of Pyrimido[4,5-d]pyrimidin-4-ol, 3,4-dihydro- (9CI) involves its inhibitory activity on ENPP1. ENPP1 negatively regulates the STING pathway, which plays a crucial role in innate immunity and cancer immunotherapy. By inhibiting ENPP1, Pyrimido[4,5-d]pyrimidin-4-ol, 3,4-dihydro- (9CI) enhances the activation of the STING pathway, leading to increased anti-cancer immune responses .
類似化合物との比較
Similar Compounds
3,4-Dihydropyrido[2,3-d]pyrimidin-2(1H)-one: This compound also possesses inhibitory activities on ENPP1 and shares a similar bicyclic structure.
2-Oxo-3,4-dihydropyrimido[4,5-d]pyrimidines: These compounds are structurally related and exhibit similar biological activities.
Uniqueness
Its ability to modulate the STING pathway sets it apart from other similar compounds .
特性
分子式 |
C6H6N4O |
|---|---|
分子量 |
150.14 g/mol |
IUPAC名 |
5,8-dihydropyrimido[4,5-d]pyrimidin-5-ol |
InChI |
InChI=1S/C6H6N4O/c11-6-4-1-7-2-8-5(4)9-3-10-6/h1-3,6,11H,(H,7,8,9,10) |
InChIキー |
DUNUQASPHCNKMW-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(N=CNC2=NC=N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


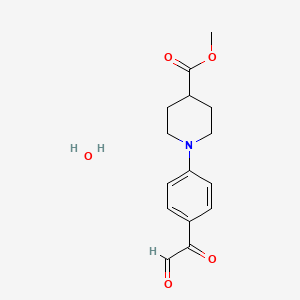
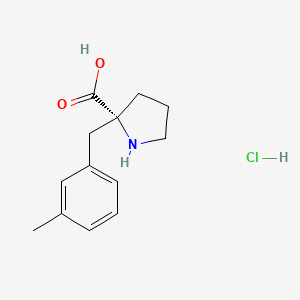
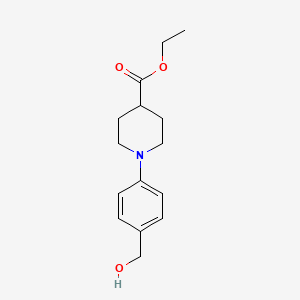
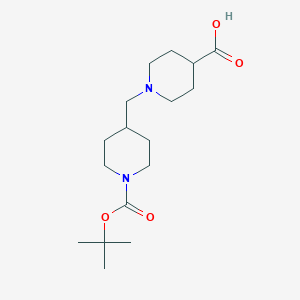
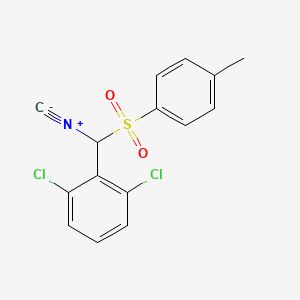
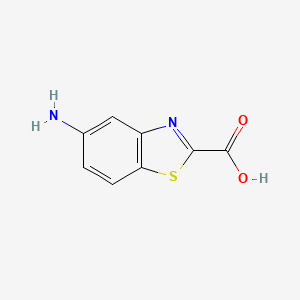
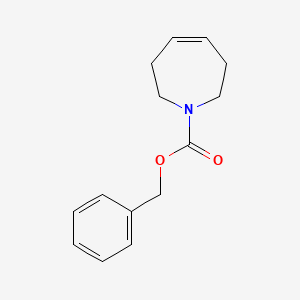
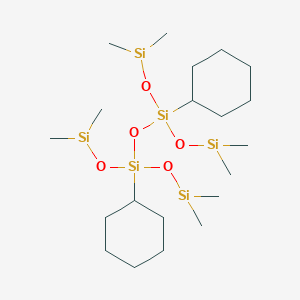
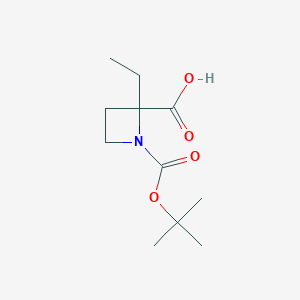
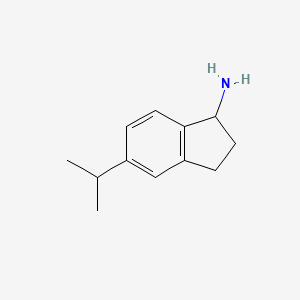
![5-Amino-6-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1500324.png)
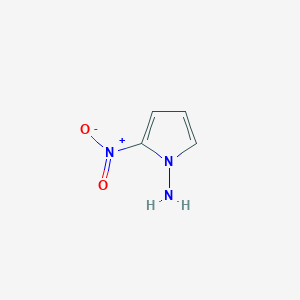
![7-Methoxy-2-methyl-1H-benzo[d]imidazole](/img/structure/B1500327.png)

